molecular formula C7H11N3 B098360 N,4,6-trimethylpyrimidin-2-amine CAS No. 15231-64-8

N,4,6-trimethylpyrimidin-2-amine

Cat. No.: B098360
CAS No.: 15231-64-8
M. Wt: 137.18 g/mol
InChI Key: MMDMKCSWEDDFOC-UHFFFAOYSA-N
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Description

N,4,6-trimethylpyrimidin-2-amine: is a heterocyclic organic compound with the molecular formula C₇H₁₁N₃ . It is a derivative of pyrimidine, characterized by the presence of three methyl groups attached to the nitrogen at position 4 and the carbon atoms at positions 4 and 6 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N,4,6-trimethylpyrimidin-2-amine typically begins with commercially available pyrimidine derivatives.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,4,6-trimethylpyrimidin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to nucleotides makes it a candidate for investigating interactions with DNA and RNA .

Medicine: Its ability to interact with biological macromolecules makes it a valuable scaffold for drug design .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of N,4,6-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with nucleic acids, affecting processes such as replication and transcription .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific arrangement of its methyl and amino groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

N,4,6-trimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets. Research has demonstrated its potential in areas such as enzyme inhibition, anti-parasitic activity, and as a precursor in the synthesis of other biologically active compounds. This article aims to provide a comprehensive overview of the biological activity of this compound, including detailed research findings and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with various reagents under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes:

  • β-Glucuronidase Inhibition : A study evaluated various pyrimidine derivatives for their β-glucuronidase inhibitory activity. Among these, certain compounds showed significant inhibition with IC50 values ranging from 2.8 µM to 300 µM. Notably, derivatives with longer alkyl chains exhibited enhanced activity, suggesting that structural modifications can lead to improved enzyme inhibition .
    CompoundIC50 (µM)Remarks
    Compound 242.8 ± 0.10Superior to D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16)
    Compound 872.0 ± 6.20Significant inhibition
    Compound 9126.43 ± 6.16Moderate inhibition
    Compound 22300.25 ± 12.5Less active
  • Urease Inhibition : The same study noted that most tested compounds showed low urease inhibition (<50% at 0.2 mM), indicating that this compound may not be effective against this enzyme .

Anti-Parasitic Activity

Research has highlighted the potential of pyrimidine derivatives as inhibitors of Trypanosoma brucei AdoMetDC (S-Adenosylmethionine decarboxylase), an essential enzyme in the polyamine pathway critical for the survival of this protozoan parasite responsible for human African trypanosomiasis (HAT). Compounds in this series displayed selective inhibition against the parasite's enzyme while sparing the human counterpart .

The following table summarizes findings related to anti-parasitic activity:

CompoundEC50 (µM)IC50 (µM)Remarks
Pyrimidineamine analog 75.6 after 48h30 at pH 7.7High selectivity for T. brucei AdoMetDC

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on this compound derivatives revealed critical insights into how structural modifications influence biological activity:

  • Hydrophobic Interactions : The presence of hydrophobic groups significantly enhances binding affinity to target enzymes.
  • Alkyl Chain Length : Variations in alkyl chain length were correlated with increased β-glucuronidase inhibition.
  • pH Dependence : The potency of certain compounds was found to be pH-dependent, affecting their efficacy against target enzymes .

Case Study: Inhibition of Trypanosoma brucei AdoMetDC

A pivotal study identified a series of pyrimidineamines that inhibited T. brucei AdoMetDC effectively while demonstrating favorable pharmacokinetic properties, including predicted blood-brain barrier penetration . The findings suggest that these compounds could serve as promising leads for developing new treatments for HAT.

Case Study: Synthesis of Anti-HIV Compounds

Another significant application of this compound is in synthesizing anti-HIV compounds such as MC-1220 and its prodrugs. These compounds were evaluated for their cytotoxicity and antiviral activity against HIV strains, showing comparable effectiveness to existing treatments while exhibiting lower toxicity profiles .

Properties

IUPAC Name

N,4,6-trimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-4-6(2)10-7(8-3)9-5/h4H,1-3H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDMKCSWEDDFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302990
Record name N,4,6-Trimethyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15231-64-8
Record name N,4,6-Trimethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15231-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,4,6-Trimethyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,4,6-trimethylpyrimidin-2-amine
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